molecular formula C10H19N3O3 B172364 (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate CAS No. 170164-47-3

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Cat. No.: B172364
CAS No.: 170164-47-3
M. Wt: 229.28 g/mol
InChI Key: RNNSDOSONODDLH-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (CAS 170164-47-3) is a chiral piperazine derivative supplied as a white to yellow solid that should be stored sealed in a dry, dark place at 2-8°C . This compound features both a tert-butoxycarbonyl (Boc) protecting group and a carboxamide functional group on a single, stereochemically defined piperazine ring, making it a versatile and valuable synthon in medicinal and organic chemistry. The Boc group is a cornerstone of synthetic strategy, as it protects the secondary amine from unwanted reactions and can be readily removed under mild acidic conditions to unveil a reactive amine for further molecular elaboration . Piperazine rings are a prevalent structural motif in pharmaceuticals, often used to optimize a molecule's physicochemical properties or as a scaffold to position key pharmacophores for interaction with biological targets . As a functionalized chiral building block, this compound is primarily used in the research and development of new bioactive molecules. Its structure makes it particularly useful for constructing more complex piperazine-containing compounds for various investigational applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSDOSONODDLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434925
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170164-47-3
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidification

  • Reagents : Piperazine derivatives react with cyanogen bromide (BrCN) or urea derivatives under basic conditions.

  • Conditions : A mixture of tert-butyl piperazine-1-carboxylate and cyanamide in ethanol at reflux (78°C) for 12 hours yields the carbamoyl product.

  • Challenges : Over-reaction can lead to di-carbamoylated byproducts, necessitating careful stoichiometric control.

Stepwise Coupling

  • Activation : The 3-amino group is first activated using carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂).

  • Ammonolysis : Reaction with aqueous ammonia or ammonium chloride introduces the carbamoyl group. Patent WO2014200786A1 highlights this method for analogous structures, achieving 80–85% yield after purification.

Stereochemical Control

The (S)-configuration is induced via chiral resolution or asymmetric synthesis:

Chiral Resolution

  • Diastereomeric Salts : Racemic mixtures are treated with chiral acids (e.g., L-tartaric acid), and the desired (S)-enantiomer is isolated via crystallization.

  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers with >99% ee.

Asymmetric Catalysis

  • Organocatalysts : Proline-derived catalysts enable enantioselective synthesis during piperazine ring formation, though yields remain moderate (60–70%).

Process Optimization and Scalability

Industrial-scale production prioritizes cost-efficiency and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours6–8 hours (heated flow)
SolventEthanol, THFWater/THF biphasic
CatalystNoneImmobilized lipases
Yield70–80%85–90%

Key advancements include:

  • Continuous Flow Systems : Reduce reaction time by 50% and improve heat management.

  • Green Chemistry : Subcritical water replaces organic solvents, minimizing waste.

Analytical and Quality Control

Final product validation employs:

  • HPLC : Purity >99.5% confirmed using C18 columns (UV detection at 254 nm).

  • Chiral GC : Enantiomeric excess verified with β-cyclodextrin columns.

  • NMR : ¹H and ¹³C spectra match reference data for Boc and carbamoyl groups .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The carbamoyl group (-CONH₂) in the target compound enhances hydrogen-bonding capacity, making it valuable for protein-targeted drug design . In contrast, derivatives with cyanomethyl or diazoacetyl groups are tailored for synthetic versatility (e.g., click chemistry or photolabile probes) . Aromatic substituents (e.g., thiophene in , phenyl in ) improve π-π stacking interactions, often critical for receptor binding in CNS or anticancer agents.

Stereochemical Considerations :

  • The S-enantiomer (target compound) and R-enantiomer (CAS: 170164-46-2) exhibit divergent biological activities, underscoring the importance of chiral resolution in drug development .

Synthetic Accessibility :

  • Boc-protected piperazines are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate is prepared from thiophene-3-carbaldehyde under mild conditions (62% yield) , whereas diazo derivatives require specialized reagents like tetramethylguanidine .

Physicochemical Properties :

  • Hydrophobic substituents (e.g., propyl in ) increase log P values, enhancing blood-brain barrier penetration. Conversely, polar groups like carbamoyl improve aqueous solubility, critical for parenteral formulations .

Research Implications

The structural diversity of Boc-protected piperazines enables their use across multiple domains:

  • Drug Discovery : Carbamoyl and aromatic derivatives are prioritized for target engagement studies .
  • Chemical Biology: Diazonium and cyanomethyl analogs serve as probes for studying enzyme mechanisms .
  • Material Science : Piperazine-based polymers leverage substituent-driven thermal stability .

Biological Activity

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol

The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities show promise in mitigating oxidative stress in neuronal cells.
  • Antimicrobial Activity : The compound has been evaluated for its ability to combat bacterial infections.

The mechanism by which this compound exerts its effects primarily involves the modulation of signaling pathways associated with cell growth and survival. It is believed to interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in MCF7 cells
NeuroprotectiveReduction of oxidative stress
AntimicrobialEffective against several bacterial strains

Case Studies

  • Anticancer Activity :
    A study conducted on MCF7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Neuroprotection :
    In vitro experiments showed that this compound could protect neuronal cells from hydrogen peroxide-induced oxidative damage. The protective effect was attributed to the upregulation of antioxidant enzymes, suggesting a mechanism involving the enhancement of cellular defense systems against oxidative stress.
  • Antimicrobial Efficacy :
    The antimicrobial activity was assessed against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What steps ensure reproducibility in multi-step syntheses across different laboratories?

  • Detailed protocols : Specify exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Quality control : Mandate intermediate characterization (NMR, HPLC purity >95%) before proceeding to subsequent steps .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point128–130°CDSC
LogP (octanol/water)1.9 ± 0.3Shake-flask assay
Solubility (pH 7.4)2.1 mg/mLUV-Vis spectroscopy
Chiral Purity>99% eeChiral HPLC

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